1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with fluorophenyl and naphthalenyl groups, which contribute to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine . This intermediate can then be reacted with 4-(4-naphthalen-1-ylbutyl)piperazine under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
Uniqueness
1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine stands out due to its unique combination of fluorophenyl and naphthalenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
385843-95-8 |
---|---|
Molecular Formula |
C31H41FN4 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine |
InChI |
InChI=1S/C31H41FN4/c1-33-17-23-36(24-18-33)31(28-12-14-29(32)15-13-28)25-35-21-19-34(20-22-35)16-5-4-8-27-10-6-9-26-7-2-3-11-30(26)27/h2-3,6-7,9-15,31H,4-5,8,16-25H2,1H3 |
InChI Key |
WQOPKMNALJBALB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CN2CCN(CC2)CCCCC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.